4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring via a sulfanylmethyl group
Preparation Methods
The synthesis of 4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzothiazole derivatives with piperidine derivatives under specific conditions. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts
Scientific Research Applications
4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperidine-based molecules. What sets 4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester apart is its unique combination of the benzothiazole and piperidine moieties, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)12-23-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRAAEOHPWTWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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